molecular formula C13H14BrNO3 B1438755 6-bromo-N-(1-hydroxypropan-2-yl)-2H-chromene-3-carboxamide CAS No. 1156852-58-2

6-bromo-N-(1-hydroxypropan-2-yl)-2H-chromene-3-carboxamide

Cat. No.: B1438755
CAS No.: 1156852-58-2
M. Wt: 312.16 g/mol
InChI Key: CHINMRSJERMZJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-bromo-N-(1-hydroxypropan-2-yl)-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-N-(1-hydroxypropan-2-yl)-2H-chromene-3-carboxamide typically involves multiple steps, starting from readily available starting materials

    Bromination: The chromene precursor is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane.

    Introduction of Hydroxypropan-2-yl Group: The brominated intermediate is then reacted with an appropriate alcohol, such as 1-hydroxypropan-2-ol, under acidic or basic conditions to introduce the hydroxypropan-2-yl group.

    Formation of Carboxamide Group: The final step involves the reaction of the intermediate with an amine, such as ammonia or a primary amine, to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

6-bromo-N-(1-hydroxypropan-2-yl)-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or Jones reagent.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other nucleophiles like amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, or other mild oxidizing agents.

    Reduction: LiAlH4, sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines, thiols, or alkoxides in solvents like ethanol or dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of substituted chromene derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes or signaling pathways.

    Industry: Utilized in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 6-bromo-N-(1-hydroxypropan-2-yl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of apoptosis signal-regulating kinase 1 (ASK1), a member of the mitogen-activated protein kinase (MAPK) family, which plays a role in cell signaling pathways related to apoptosis and inflammation .

Comparison with Similar Compounds

Similar Compounds

    6-bromo-N-cyclopropylbenzo[d]thiazol-2-amine: Another brominated compound with potential biological activity.

    6-bromo-2H-chromene-3-carboxamide: A simpler analog without the hydroxypropan-2-yl group.

Uniqueness

6-bromo-N-(1-hydroxypropan-2-yl)-2H-chromene-3-carboxamide is unique due to the presence of the hydroxypropan-2-yl group, which may enhance its solubility, bioavailability, and interaction with molecular targets compared to its simpler analogs.

Properties

IUPAC Name

6-bromo-N-(1-hydroxypropan-2-yl)-2H-chromene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrNO3/c1-8(6-16)15-13(17)10-4-9-5-11(14)2-3-12(9)18-7-10/h2-5,8,16H,6-7H2,1H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHINMRSJERMZJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)NC(=O)C1=CC2=C(C=CC(=C2)Br)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-bromo-N-(1-hydroxypropan-2-yl)-2H-chromene-3-carboxamide
Reactant of Route 2
Reactant of Route 2
6-bromo-N-(1-hydroxypropan-2-yl)-2H-chromene-3-carboxamide
Reactant of Route 3
Reactant of Route 3
6-bromo-N-(1-hydroxypropan-2-yl)-2H-chromene-3-carboxamide
Reactant of Route 4
Reactant of Route 4
6-bromo-N-(1-hydroxypropan-2-yl)-2H-chromene-3-carboxamide
Reactant of Route 5
6-bromo-N-(1-hydroxypropan-2-yl)-2H-chromene-3-carboxamide
Reactant of Route 6
6-bromo-N-(1-hydroxypropan-2-yl)-2H-chromene-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.